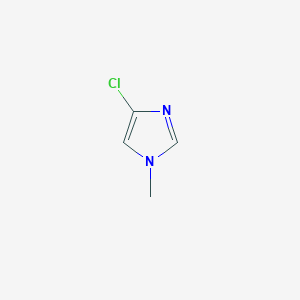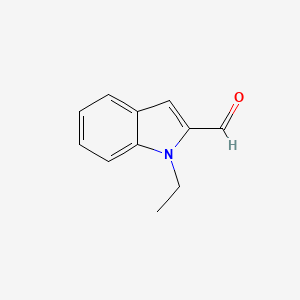
1-Ethyl-1H-indole-2-carbaldehyde
Overview
Description
1-Ethyl-1H-indole-2-carbaldehyde (also known as 1-ethylindole-2-carbaldehyde) is an organic compound with the molecular formula C10H9CHO. It is a colorless liquid that is insoluble in water. It has a strong, sweet odor and is commonly used as a flavoring agent in foods and beverages. 1-Ethyl-1H-indole-2-carbaldehyde is also used in the synthesis of other compounds, such as pharmaceuticals and pesticides.
Scientific Research Applications
Synthesis and Chemical Reactions
Gold-Catalyzed Cycloisomerizations : A method for preparing 1H-indole-2-carbaldehydes using gold(I)-catalyzed cycloisomerization has been reported. This process is efficient for various substrates, yielding products in good to excellent yields. The mechanism involves activation of the alkyne moiety by the gold(I) catalyst (Kothandaraman et al., 2011).
Synthesis of Indole Semicarbazones : Indole-3-carbaldehyde derivatives have been synthesized using a microwave irradiation procedure. These compounds showed moderate antimicrobial activity against various bacteria and fungi (Vijaya Laxmi & Rajitha, 2010).
Baeyer-Villiger Oxidation : This reaction has been used to synthesize 1,2-dihydro-3H-indol-3-ones from 1H-indole-2-carbaldehydes. The process explores the influence of carbonyl and protecting groups (Bourlot et al., 1994).
Metal-Free Synthesis : A N-iodosuccinimide (NIS)-mediated method for preparing 1H-indole-2-carbaldehydes from cycloisomerization of 1-(2-aminophenyl)prop-2-yn-1-ols is described. This reaction is operationally straightforward and efficient (Kothandaraman et al., 2013).
Biological Applications
Antiproliferative Activity : New heterocyclic compounds derived from 1H-indole-3-carbaldehyde were synthesized and showed significant antiproliferative potency towards human breast cancer cell lines (Fawzy et al., 2018).
Anticonvulsant Activity : Indole derivatives synthesized from 1H-indole-3-carbaldehyde demonstrated promising anticonvulsant activity. The compounds were found to be effective in a model for electro-induced convulsions (Gautam et al., 2021).
Catalysis and Material Science
- Palladacycles Synthesis : Indole-3-carbaldehyde derivatives were used to synthesize palladacycles. These complexes showed efficiency as catalysts for Suzuki–Miyaura coupling and alkylation reactions (Singh et al., 2017).
properties
IUPAC Name |
1-ethylindole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-2-12-10(8-13)7-9-5-3-4-6-11(9)12/h3-8H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSPBMMVLDZQYKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C=C1C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00546872 | |
| Record name | 1-Ethyl-1H-indole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00546872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl-1H-indole-2-carbaldehyde | |
CAS RN |
40913-43-7 | |
| Record name | 1-Ethyl-1H-indole-2-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40913-43-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Ethyl-1H-indole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00546872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



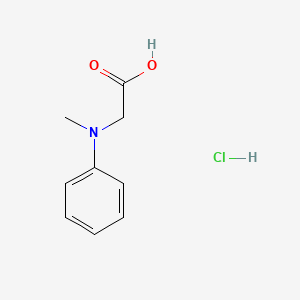
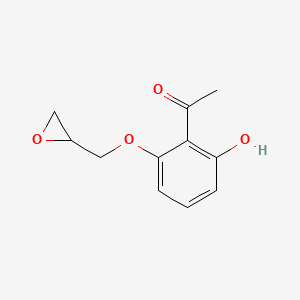
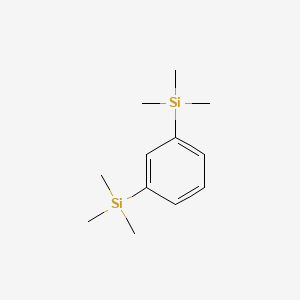
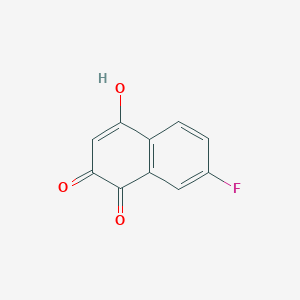
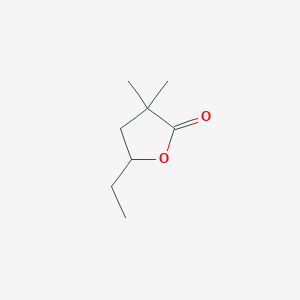
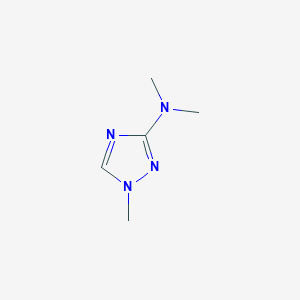
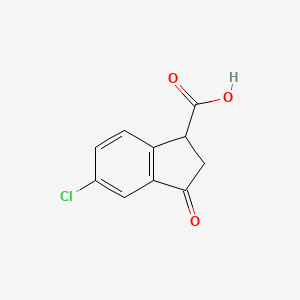
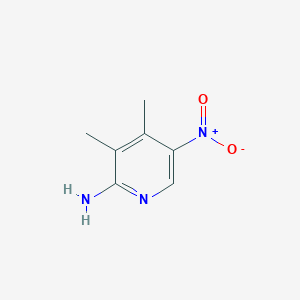
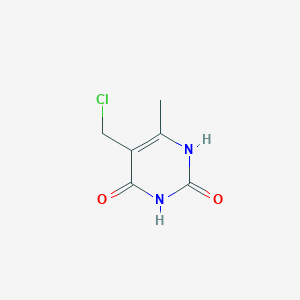
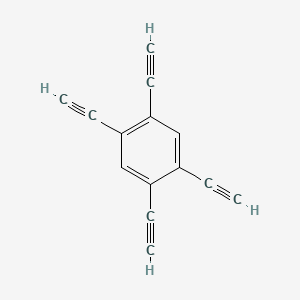
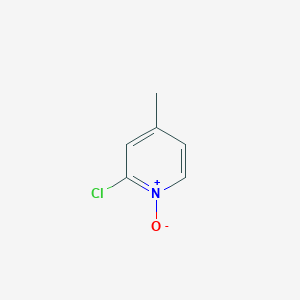
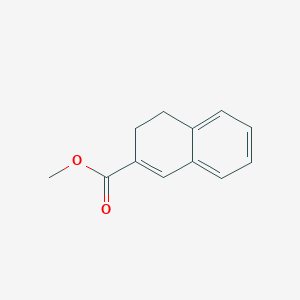
![5-Chloro-2-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B1601589.png)
